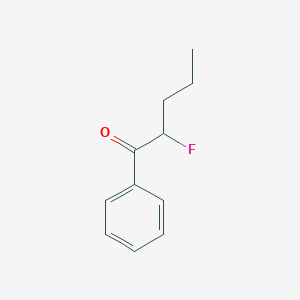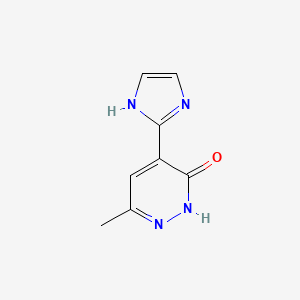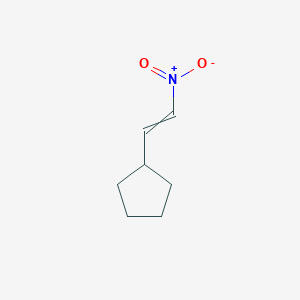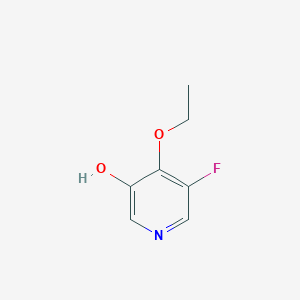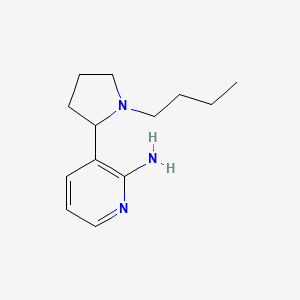![molecular formula C23H26O B15061506 2,3-Bis[4-(1,1-dimethylethyl)phenyl]-2-cyclopropen-1-one CAS No. 28480-27-5](/img/structure/B15061506.png)
2,3-Bis[4-(1,1-dimethylethyl)phenyl]-2-cyclopropen-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Bis[4-(1,1-dimethylethyl)phenyl]-2-cyclopropen-1-one is an organic compound characterized by its unique cyclopropenone structure. This compound is notable for its stability and the presence of bulky tert-butyl groups, which can influence its reactivity and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Bis[4-(1,1-dimethylethyl)phenyl]-2-cyclopropen-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-(1,1-dimethylethyl)benzaldehyde with a suitable cyclopropenone precursor in the presence of a base. The reaction conditions often require an inert atmosphere and specific temperature control to ensure the desired product is obtained with high purity.
Industrial Production Methods
While detailed industrial production methods are not widely documented, the synthesis on a larger scale would likely involve optimization of the laboratory methods to ensure cost-effectiveness and scalability. This could include the use of continuous flow reactors and automated systems to maintain consistent reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
2,3-Bis[4-(1,1-dimethylethyl)phenyl]-2-cyclopropen-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the cyclopropenone ring into more saturated structures.
Substitution: The tert-butyl groups can participate in substitution reactions, leading to the formation of derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
2,3-Bis[4-(1,1-dimethylethyl)phenyl]-2-cyclopropen-1-one has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s stability and reactivity make it useful in studying enzyme interactions and metabolic pathways.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new pharmaceuticals.
Industry: It is used in the production of polymers and other materials due to its unique structural properties.
Mecanismo De Acción
The mechanism by which 2,3-Bis[4-(1,1-dimethylethyl)phenyl]-2-cyclopropen-1-one exerts its effects involves interactions with specific molecular targets. The cyclopropenone ring can interact with enzymes and other proteins, influencing their activity. The bulky tert-butyl groups can also affect the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- Phenol, 2,4-bis(1,1-dimethylethyl)-, phosphite (3:1)
- 2,4-Bis(1,1-dimethylethyl)phenol
- Tris(2,4-di-tert-butylphenyl) phosphite
Uniqueness
2,3-Bis[4-(1,1-dimethylethyl)phenyl]-2-cyclopropen-1-one is unique due to its cyclopropenone structure, which imparts distinct chemical properties compared to other similar compounds. The presence of two bulky tert-butyl groups also enhances its stability and influences its reactivity, making it a valuable compound in various research and industrial applications.
Propiedades
Número CAS |
28480-27-5 |
|---|---|
Fórmula molecular |
C23H26O |
Peso molecular |
318.5 g/mol |
Nombre IUPAC |
2,3-bis(4-tert-butylphenyl)cycloprop-2-en-1-one |
InChI |
InChI=1S/C23H26O/c1-22(2,3)17-11-7-15(8-12-17)19-20(21(19)24)16-9-13-18(14-10-16)23(4,5)6/h7-14H,1-6H3 |
Clave InChI |
HNAISDRWPIORDV-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC=C(C=C1)C2=C(C2=O)C3=CC=C(C=C3)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


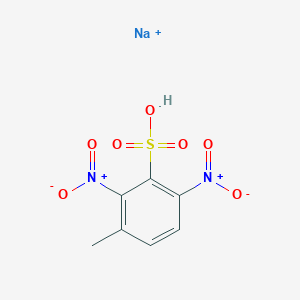
![1-[(1S,6S)-3-azabicyclo[4.1.0]heptan-1-yl]methanamine](/img/structure/B15061451.png)
![ethyl 3-[2-(difluoromethoxy)phenyl]-2-methylprop-2-enoate](/img/structure/B15061456.png)
![Ethyl 1-[(4-methylbenzenesulfonamido)methyl]-3-azabicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B15061461.png)
![2-Boc-4,4-difluoro-2,6-diazabicyclo[3.2.0]heptane](/img/structure/B15061467.png)
![2-[[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]amino]guanidine;hydrochloride](/img/structure/B15061469.png)
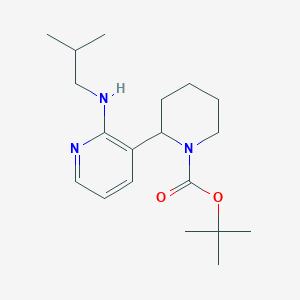
![L-Man(a1-3)[Man(a1-6)]a-Man1Me](/img/structure/B15061482.png)
